1,2-O-异丙基亚甲基-D-葡萄糖呋喃糖

描述

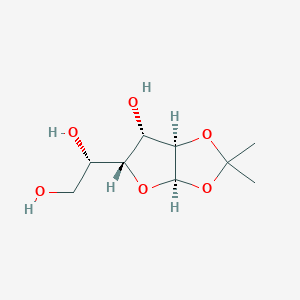

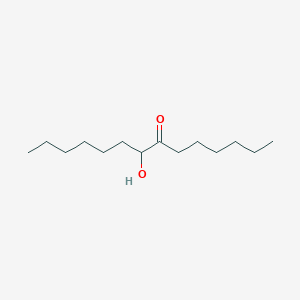

1,2-O-Isopropylidene-D-glucofuranose is a chemical compound with the molecular formula C9H16O6 . It is also known by the name Monoacetone glucose .

Synthesis Analysis

D-Glucose was converted into the 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in good yield. The removal of the 5,6-O-isopropylidene group from diacetone glucose was achieved by careful hydrolysis which provided the monoacetal glucose. The selective acylation of 1,2-O-isopropylidene-αD-glucofuranose was reported by the direct method using a number of acylating agents furnished the corresponding 3,5,6-tri-O-acyl derivatives in reasonable yields .

Molecular Structure Analysis

The 1,2-O-Isopropylidene-D-glucofuranose molecule contains a total of 32 bonds. There are 16 non-H bonds, 2 rotatable bonds, 2 five-membered rings, 1 eight-membered ring, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 3 ethers (aliphatic), and 1 Oxolane .

Chemical Reactions Analysis

1,2-O-Isopropylidene-D-glucofuranose is used in the method for preparing Tribenoside .

Physical And Chemical Properties Analysis

1,2-O-Isopropylidene-D-glucofuranose has a molecular weight of 220.22 g/mol. It is a white crystalline solid with a melting point of 159-160 °C. It has an optical activity of [α]20/D -13°, c = 1 in H2O. It is slightly soluble in methanol and water .

科学研究应用

Chemical Synthesis

“1,2-O-Isopropylidene-alpha-D-glucofuranose” is used as a starting material in the synthesis of various biologically active compounds . It can be used to prepare L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .

Production of Vinyl Ether-Based Chiral Carbohydrate Synthons

This compound can react with acetylene using superbase catalytic systems to produce vinyl ether-based chiral carbohydrate synthons . These synthons are important in the synthesis of complex carbohydrates and glycoconjugates.

Esterification

In research, “1,2-O-Isopropylidene-alpha-D-glucofuranose” has been esterified with palmitic acid at 40°C using immobilized lipase from Candida antarctica . This process is used to synthesize sugar esters at high concentrations .

Production of Hydrophobic Sugars

“1,2-O-Isopropylidene-alpha-D-glucofuranose” is a sugar acetal that is more hydrophobic than unmodified glucose . This property makes it useful in applications where hydrophobic sugars are required .

Use in Lab Equipment

This compound is used in lab equipment and supplies, particularly in the production of chemicals for Thermo Scientific .

Use in Bioprocessing

“1,2-O-Isopropylidene-alpha-D-glucofuranose” is used in bioprocessing applications, particularly in the production of chemicals for Thermo Scientific .

作用机制

Target of Action

1,2-O-Isopropylidene-alpha-D-glucofuranose, also known as Monoacetone Glucose, is primarily used in the field of organic synthesis and carbohydrate chemistry . It doesn’t have a specific biological target but serves as a crucial intermediate in various synthetic pathways .

Mode of Action

The compound features an isopropylidene acetal that protects the anomeric and adjacent hydroxyl group, stabilizing the furanose form of glucose . This stabilization is crucial for its role in selective synthetic transformations, where the protected groups prevent unwanted side reactions while allowing for targeted modifications at other positions of the sugar molecule .

Biochemical Pathways

The reactivity of Monoacetone Glucose allows chemists to explore glycosylation reactions under controlled conditions, contributing to a deeper understanding of the mechanics of carbohydrate assembly and its implications in biological systems . It is extensively utilized in the synthesis of more complex carbohydrates and glycoconjugates .

Result of Action

Monoacetone Glucose doesn’t have a direct biological effect but serves as a precursor in the synthesis of more complex carbohydrates and glycoconjugates . These molecules are vital for studying the structure and function of biologically active glycomolecules .

属性

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885054 | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-alpha-D-glucofuranose | |

CAS RN |

18549-40-1 | |

| Record name | 1,2-O-Isopropylidene-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18549-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018549401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2-O-Isopropylidene-D-glucofuranose?

A1: The molecular formula of 1,2-O-Isopropylidene-D-glucofuranose, also known as monoacetone glucose, is C12H20O6. Its molecular weight is 260.28 g/mol.

Q2: How stable is monoacetone glucose under various conditions?

A2: While specific stability data is limited in the provided research, monoacetone glucose is known to be a versatile intermediate in carbohydrate chemistry. Its isopropylidene protecting group can be selectively removed under mild acidic conditions, allowing for further modifications of the sugar molecule. []

Q3: Are there specific analytical techniques used to characterize and quantify monoacetone glucose?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, is widely used to analyze monoacetone glucose. This technique allows for quantifying the enrichment of deuterium (2H) in specific positions within the glucose molecule after administration of 2H2O. This provides insights into metabolic processes like gluconeogenesis and glycogenolysis. [, , , , , ] Additionally, 13C NMR is valuable for tracing the fate of 13C-labeled substrates in metabolic pathways. [, , ]

Q4: How is monoacetone glucose used to study glucose metabolism?

A4: Monoacetone glucose is a valuable tool in metabolic research. By administering labeled precursors like 2H2O or 13C-labeled compounds, researchers can trace their incorporation into glucose. Subsequent analysis of monoacetone glucose derived from plasma glucose or urinary glucuronides by NMR provides insights into metabolic fluxes, particularly gluconeogenesis and glycogenolysis. [, , , , , , , , , ]

Q5: Can you elaborate on the significance of analyzing 2H enrichment in monoacetone glucose derived from plasma glucose?

A5: The relative enrichment of deuterium (2H) in specific positions within monoacetone glucose, particularly H2 and H5, reflects the contribution of different metabolic pathways to glucose production. For example, a higher 2H5 enrichment signifies a greater contribution of gluconeogenesis from phosphoenolpyruvate (PEP). [, , , ]

Q6: What are the advantages of using urinary glucuronides, like acetaminophen glucuronide, for these metabolic studies?

A6: Analyzing urinary glucuronides offers a non-invasive alternative to blood sampling for assessing hepatic glucose metabolism. Acetaminophen glucuronide, for instance, can be readily isolated from urine and converted to monoacetone glucose for 2H and 13C NMR analysis, offering insights into gluconeogenic pathways. This approach is particularly valuable in cases where blood sampling is challenging, such as in infants. [, ]

Q7: How do dietary interventions impact glucose metabolism as assessed by monoacetone glucose analysis?

A7: Research indicates that dietary changes can significantly influence glucose metabolism. For example, a low-carbohydrate, high-fat diet in a patient with non-alcoholic fatty liver disease (NAFLD) resulted in a drastic reduction in liver triglyceride content and a shift in hepatic glucose production. Analysis of monoacetone glucose after 2H2O ingestion revealed a decreased reliance on glycogenolysis and an increased contribution of glycerol gluconeogenesis compared to a typical Western diet. []

Q8: What are the potential therapeutic applications of MAG=3but?

A8: Research suggests that MAG=3but induces apoptosis (programmed cell death) in specific myeloid leukemia cell lines (HL-60 and U937) at concentrations around 1mM. This effect is linked to cell cycle arrest in the G1 phase and differentiation towards the monocytic lineage. Notably, MAG=3but did not appear to elevate c-myc or p53 expression but was associated with decreased Bcl-2 protein levels in HL-60 cells. Further investigation is necessary to fully understand its mechanism of action and therapeutic potential. [, ]

Q9: What about the toxicity of MAG=3but?

A9: Preliminary studies in mice suggest that MAG=3but exhibits low toxicity. Acute toxicity assessments via both intraperitoneal and oral routes did not reveal significant side effects. Furthermore, chronic oral administration in rats over a month did not impact weight gain. These findings indicate a favorable safety profile for this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)

![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)